molecular formula C24H21F2N5O B2476003 3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 2034568-05-1

3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2476003
CAS RN: 2034568-05-1
M. Wt: 433.463
InChI Key: IGTLKMDMFVHNAG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and an imidazopyridine ring. The presence of these rings suggests that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the pyrazole and imidazopyridine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) details the synthesis of novel pyrazolopyrimidines derivatives, similar in structure to the compound . These derivatives were evaluated for their anticancer and anti-5-lipoxygenase agent properties. This suggests potential applications in cancer research and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Potential

Rani et al. (2017) conducted a study on tetrahydroimidazo[1,2-a]pyrimidine derivatives, examining their antimicrobial and antioxidant activities. This highlights the potential of similar compounds in combating microbial infections and oxidative stress (Rani et al., 2017).

Antiinflammatory Activity

Di Chiacchio et al. (1998) explored 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides for their antiinflammatory and analgesic activities. Compounds with similar structures may be used in developing new antiinflammatory drugs (Di Chiacchio et al., 1998).

Fungicidal Applications

Huppatz (1985) discusses the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to carboxin, a systemic fungicide. This implies potential uses in agriculture for controlling fungal diseases (Huppatz, 1985).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized carboxamide derivatives and tested their antitubercular and antibacterial activities, indicating potential in developing treatments for bacterial infections (Bodige et al., 2020).

Antifungal Activity

Wu et al. (2012) synthesized pyrazole-4-carboxamide derivatives and evaluated their effectiveness against phytopathogenic fungi, suggesting applications in the development of antifungal agents (Wu et al., 2012).

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for biological activity .

properties

IUPAC Name

5-(2,4-difluorophenyl)-2-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N5O/c1-30-22(13-20(29-30)16-10-9-15(25)12-18(16)26)24(32)28-19-7-3-2-6-17(19)21-14-31-11-5-4-8-23(31)27-21/h2-3,6-7,9-10,12-14H,4-5,8,11H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTLKMDMFVHNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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